molecular formula C6H10O B13894865 3-Methylcyclopent-2-en-1-ol CAS No. 3718-59-0

3-Methylcyclopent-2-en-1-ol

Cat. No.: B13894865
CAS No.: 3718-59-0
M. Wt: 98.14 g/mol
InChI Key: ZSIRHTQYODRYMQ-UHFFFAOYSA-N
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Description

3-Methylcyclopent-2-en-1-ol is an organic compound with the molecular formula C6H10O It is a cyclopentene derivative with a hydroxyl group and a methyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylcyclopent-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of hexane-2,5-dione with aqueous potassium hydroxide (KOH) under reflux conditions. This method yields 3-methylcyclopent-2-en-1-one, which can then be reduced to this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors and microwave batch reactors to optimize yield and purity. The use of anion-exchange resins and hydrophobic resins can aid in the isolation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclopent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form cyclopentanol derivatives.

    Substitution: The methyl and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Methylcyclopent-2-en-1-one or 3-methylcyclopent-2-en-1-al.

    Reduction: 3-Methylcyclopentanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Methylcyclopent-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylcyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    3-Methylcyclopent-2-en-1-one: A ketone derivative with similar structural features.

    2-Methylcyclopent-2-en-1-ol: An isomer with the methyl group in a different position.

    Cyclopent-2-en-1-ol: A simpler analog without the methyl group.

Uniqueness

3-Methylcyclopent-2-en-1-ol is unique due to the presence of both a hydroxyl group and a methyl group on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-methylcyclopent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h4,6-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIRHTQYODRYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498451
Record name 3-Methylcyclopent-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3718-59-0
Record name 3-Methylcyclopent-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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